![molecular formula C16H13N3 B1348216 4,6-Diphenylpyrimidin-2-amine CAS No. 40230-24-8](/img/structure/B1348216.png)
4,6-Diphenylpyrimidin-2-amine
Descripción general
Descripción
4,6-Diphenylpyrimidin-2-amine, also known as 4,6-DPPA, is a heterocyclic compound that is widely used in the field of organic chemistry. It is a versatile building block that is used in the synthesis of many different compounds, including drugs and other pharmaceuticals. As a result, 4,6-DPPA has become an important and widely studied compound in the scientific community.
Aplicaciones Científicas De Investigación
Inhibition of Aurora Kinase A
4,6-Diphenylpyrimidin-2-amine derivatives have been used in the design and synthesis of inhibitors for Aurora kinase A (AURKA), a protein that plays a crucial role in cell division . One such derivative, 2-(2-Amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl) phenol (derivative 12), has been found to selectively inhibit AURKA activity .
Anticancer Properties
These derivatives have shown anticancer properties. They have been found to reduce clonogenicity (the ability of a single cell to grow into a colony), arrest the cell cycle at the G2/M phase, and induce caspase-mediated apoptotic cell death in HCT116 human colon cancer cells .
Cell Cycle Analysis
The derivatives have been used in cell cycle analysis. They have been found to cause the accumulation of the G2/M phase of the cell cycle .
In Silico Docking
In silico docking experiments have been performed to elucidate the molecular binding mode between derivative 12 and AURKA. The binding energies of 30 apo-AURKA – derivative 12 complexes obtained from in silico docking ranged from -16.72 to -11.63 kcal/mol .
Quantitative Structure-Activity Relationships (QSAR)
QSAR calculations have been performed to derive the structural conditions showing good cytotoxicities against cancer cells . The structure-activity relationship calculations showed hydrophobic substituents and 1-naphthalenyl group at the R2 position increased the activity. The existence of an H-bond acceptor at C-2 of the R1 position increased the activity, too .
Design and Synthesis of Anticancer Chemotherapeutic Agents
4,6-Diphenylpyrimidin-2-amine derivatives containing a guanidine moiety have been designed and synthesized to develop potent anticancer chemotherapeutic agents .
Mecanismo De Acción
Target of Action
The primary target of 4,6-Diphenylpyrimidin-2-amine is Aurora kinase A (AURKA) . AURKA is a protein kinase that plays a crucial role in cell division. It is involved in the formation of the mitotic spindle and the separation of chromosomes during anaphase .
Mode of Action
4,6-Diphenylpyrimidin-2-amine interacts with AURKA by binding to it . This binding inhibits the activity of AURKA, leading to a reduction in the phosphorylation of AURKA at Thr283 . The inhibition of AURKA activity is selective, as demonstrated by kinome assay results .
Biochemical Pathways
The inhibition of AURKA by 4,6-Diphenylpyrimidin-2-amine affects the cell cycle, specifically causing the accumulation of cells in the G2/M phase . This is a result of the compound’s impact on the mitotic spindle, a structure that is crucial for cell division and is regulated by AURKA .
Pharmacokinetics
For instance, the presence of a guanidine moiety in the compound could potentially influence its absorption and distribution .
Result of Action
The inhibition of AURKA by 4,6-Diphenylpyrimidin-2-amine leads to several cellular effects. It reduces clonogenicity, or the ability of cells to form colonies, and induces caspase-mediated apoptotic cell death . Specifically, it triggers the cleavages of caspase-3, caspase-7, and poly (ADP-ribose) polymerase, which are key steps in the process of apoptosis .
Propiedades
IUPAC Name |
4,6-diphenylpyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3/c17-16-18-14(12-7-3-1-4-8-12)11-15(19-16)13-9-5-2-6-10-13/h1-11H,(H2,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUCBEYDRUCBCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20347207 | |
Record name | 4,6-diphenylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20347207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47198408 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
40230-24-8 | |
Record name | 4,6-Diphenylpyrimidin-2-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040230248 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,6-diphenylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20347207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-4,6-diphenylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,6-DIPHENYLPYRIMIDIN-2-AMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CD4YQ121L6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 4,6-Diphenylpyrimidin-2-amine?
A1: 4,6-Diphenylpyrimidin-2-amine is an organic compound with the molecular formula C20H17N3 [, ]. Spectroscopic analyses, including FTIR, 1H NMR, and Mass Spectroscopy have been used to confirm the structure of this compound and its derivatives []. The crystal structure reveals that the pyrimidine ring is inclined at specific dihedral angles to the two phenyl rings, influencing its molecular interactions [].
Q2: How does the structure of 4,6-Diphenylpyrimidin-2-amine relate to its potential biological activity?
A2: The core structure of 4,6-Diphenylpyrimidin-2-amine serves as a scaffold for developing various derivatives. Research suggests that modifications to this core structure, particularly by adding polyphenol groups, can lead to potent inhibition of Aurora kinase A []. This enzyme plays a crucial role in cell division, and its dysregulation is implicated in various cancers.
Q3: Have there been any computational studies on 4,6-Diphenylpyrimidin-2-amine and its derivatives?
A3: Yes, computational studies utilizing molecular docking and molecular dynamics simulations have been employed to investigate the potential of 4,6-Diphenylpyrimidin-2-amine derivatives as inhibitors of euchromatin histone lysine methyltransferase (EHMT2) []. This enzyme is a promising target for managing β-thalassemia, a genetic blood disorder.
Q4: What are the potential applications of 4,6-Diphenylpyrimidin-2-amine derivatives in medicinal chemistry?
A4: Based on current research, 4,6-Diphenylpyrimidin-2-amine derivatives show promise as potential therapeutic agents for: * Cancer treatment: Specifically, derivatives with polyphenol groups exhibit inhibitory activity against Aurora kinase A, a key regulator of cell division often dysregulated in cancer [].* Managing β-thalassemia: Computational studies suggest that some derivatives could act as inhibitors of EHMT2, offering a potential therapeutic strategy for this genetic blood disorder [].
Q5: Has the antioxidant activity of 4,6-Diphenylpyrimidin-2-amine been explored?
A5: Yes, studies have investigated the antioxidant activity of 4,6-Diphenylpyrimidin-2-amine and its derivatives using the DPPH assay. Encouragingly, a significant number of these compounds demonstrated promising antioxidant properties []. This finding suggests potential applications in conditions where oxidative stress plays a role.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.